[(2R)-3-Hydroxy-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Description
The compound [(2R)-3-Hydroxy-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate is a glycosylated phenolic ester. Its structure comprises:
- A glucopyranosyl core (oxane ring) with hydroxyl groups at positions 3, 4, 5, and a hydroxymethyl group at position 4.
- A (2R)-3-hydroxypropyl group linked via an ether bond to the glucopyranosyl unit.
- An (E)-3-(4-hydroxyphenyl)prop-2-enoate ester moiety, featuring a conjugated double bond and a para-hydroxyphenyl group.
Properties
IUPAC Name |
[(2R)-3-hydroxy-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O10/c19-7-12(27-18-17(25)16(24)15(23)13(8-20)28-18)9-26-14(22)6-3-10-1-4-11(21)5-2-10/h1-6,12-13,15-21,23-25H,7-9H2/b6-3+/t12-,13+,15+,16-,17+,18+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNPREGNVCFCOP-XNFQBJKGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC(CO)OC2C(C(C(C(O2)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OC[C@@H](CO)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(2R)-3-Hydroxy-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate is a complex flavonoid derivative with potential biological activities. Flavonoids are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action and relevant research findings.
Structure and Properties
The compound's structure features multiple hydroxyl groups and a phenolic moiety, which are critical for its biological activity. The presence of these functional groups enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C55H68O32 |
| Molecular Weight | 1248.12 g/mol |
| Solubility | Soluble in ethanol |
| Melting Point | Not available |
- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress. This is crucial in preventing cellular damage in various diseases.
- Neuroprotective Effects : Research indicates that flavonoids enhance neuroplasticity by promoting synaptogenesis and neurogenesis. They activate signaling pathways such as MAPK/Erk, which is involved in neuronal survival and differentiation .
- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines and enzymes (e.g., COX-2), contributing to its anti-inflammatory effects. This is particularly relevant in conditions like arthritis and neurodegenerative diseases.
Neuroprotective Effects
A study published in Frontiers in Chemistry demonstrated that flavonoids similar to the compound enhanced the phosphorylation of CREB (cAMP response element-binding protein), a key factor in neuroplasticity. The study found that these compounds increased levels of brain-derived neurotrophic factor (BDNF), which supports neuron survival and growth .
Antioxidant Activity
In vitro assays have shown that the compound significantly reduces oxidative stress markers in cell cultures exposed to harmful agents. For example, it was observed that treatment with this compound led to a decrease in malondialdehyde (MDA) levels while increasing glutathione (GSH) levels, indicating enhanced antioxidant capacity .
Anti-inflammatory Mechanisms
Research has indicated that the compound can modulate inflammatory pathways by downregulating NF-kB activity and reducing the expression of inflammatory cytokines like TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases .
Scientific Research Applications
Biochemical Applications
1.1 Antioxidant Properties
Research indicates that the compound exhibits significant antioxidant activity. Its structure allows it to scavenge free radicals effectively, which can be beneficial in preventing oxidative stress-related diseases. Studies have shown that compounds with similar structural motifs can inhibit lipid peroxidation and protect cellular components from oxidative damage .
1.2 Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of glycosidases, which are crucial in carbohydrate metabolism. This inhibition can have implications for managing diabetes and other metabolic disorders by regulating glucose levels .
Pharmacological Applications
2.1 Anti-inflammatory Effects
Preliminary studies suggest that [(2R)-3-Hydroxy-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] may exhibit anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could make it a candidate for developing new anti-inflammatory drugs .
2.2 Anticancer Activity
Recent research has highlighted the potential anticancer effects of this compound. Its structural components are believed to interact with cellular signaling pathways that promote apoptosis in cancer cells while sparing normal cells . Case studies have shown promising results in vitro against various cancer cell lines.
Materials Science Applications
3.1 Biodegradable Polymers
Due to its hydroxyl groups and ester functionalities, this compound can be utilized in synthesizing biodegradable polymers. These materials are increasingly important in reducing plastic waste and developing sustainable packaging solutions . Research on the polymerization of such compounds shows they can yield materials with desirable mechanical properties.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Glucopyranosyl Cores
Table 1: Key Structural and Physicochemical Differences
*Estimated based on structural analogs (e.g., : 757.20 g/mol for a related chromene derivative).
Functional Group Modifications and Bioactivity
- Ester vs. Acid: The target compound’s ester group (vs.
- Substituent Position : The para-hydroxyphenyl group in the target compound (vs. 3,4,5-trihydroxybenzoate in CAS# 554-37-0) reduces steric hindrance, favoring interactions with flat enzymatic active sites (e.g., tyrosinase) .
- Glycosylation Patterns : Multi-glucosylated analogs () exhibit higher binding affinity to carbohydrate-recognizing proteins (e.g., lectins) but face challenges in pharmacokinetics due to excessive polarity .
Stereochemical and Conformational Effects
- (E)-Configuration : The conjugated (E)-double bond in the target compound stabilizes the planar structure, facilitating π-π stacking with aromatic residues in proteins (e.g., COX-2) . This contrasts with (Z)-isomers, which are less common in bioactive natural products.
- Glucopyranosyl Configuration: The (2S,3S,4R,5R,6S) configuration of the glucopyranosyl unit matches natural D-glucose derivatives, ensuring compatibility with mammalian metabolic enzymes .
Predicted Physicochemical and ADMET Properties
Table 2: ADMET Comparison
Data inferred from analogs in .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via esterification using coupling agents like EDC●HCl and DMAP in DCM, as demonstrated for structurally related glycosides . Post-synthesis, purity should be validated using high-resolution mass spectrometry (HRMS) to confirm molecular mass and H/C NMR for structural integrity. For example, HRMS (ESI) with calculated m/z values and NMR peak assignments (e.g., hydroxyl proton signals at δ 4.0–5.5 ppm) are critical for verification .
Q. How does the stereochemistry of the oxan-2-yl moiety influence its stability in aqueous solutions?
- Methodological Answer : The stereochemistry (2S,3S,4R,5R,6S configuration) of the oxan ring likely contributes to intramolecular hydrogen bonding, reducing hydrolysis susceptibility. Stability studies should compare degradation rates in buffered solutions (pH 4–9) using HPLC-MS to monitor ester bond cleavage. Evidence from glycoside analogs suggests that axial hydroxyl groups enhance hydrophilicity but may reduce shelf life in humid conditions .
Q. What analytical techniques are essential for distinguishing this compound from similar phenolic glycosides?
- Methodological Answer : Use 2D NMR (e.g., H-C HSQC and HMBC) to resolve overlapping signals from the prop-2-enoate and oxan-2-yl groups. For instance, HMBC correlations between the oxan anomeric proton (δ ~4.5 ppm) and the propyl oxygen atom confirm glycosidic linkage . LC-MS with ion mobility separation can further differentiate isomers based on collision cross-section values .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can simulate binding to targets like glycosidases or phenolic acid transporters. Parameterize the force field using the compound’s partial charges (derived from DFT calculations) and compare binding affinities to natural substrates (e.g., quercetin glycosides). Evidence from related chromen-4-one derivatives shows that the (E)-prop-2-enoate group enhances π-π stacking with aromatic residues in active sites .
Q. What strategies mitigate solubility challenges during in vitro assays due to the compound’s amphiphilic structure?
- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation to improve aqueous solubility without disrupting biological activity. Dynamic light scattering (DLS) can monitor aggregation in PBS. For cell-based assays, pre-formulate the compound in lipid nanoparticles to enhance bioavailability, as demonstrated for structurally analogous phenolic esters .
Q. How do structural modifications (e.g., methylation of hydroxyl groups) affect its antioxidant activity?
- Methodological Answer : Synthesize derivatives via regioselective methylation (e.g., using diazomethane) and evaluate radical scavenging capacity via DPPH/ABTS assays. Compare IC values to the parent compound. Studies on 3-(4-hydroxyphenyl)prop-2-enoate analogs indicate that methylation of the 4-hydroxyphenyl group reduces activity by ~70%, while oxan-ring modifications have minimal impact .
Q. What in vitro models are suitable for studying its potential as a pro-drug for anti-inflammatory applications?
- Methodological Answer : Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α/IL-6 suppression. Hydrolysis by esterases (e.g., porcine liver esterase) releases the active (E)-3-(4-hydroxyphenyl)prop-2-enoic acid, which can be quantified via LC-MS. Parallel assays with cyclooxygenase-2 (COX-2) inhibitors (e.g., celecoxib) as controls are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
